molecular formula C16H13ClN2O2 B11832837 Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B11832837
M. Wt: 300.74 g/mol
InChI Key: KTNCPIWNAZEQDV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1426521-20-1) is a chemical compound with the molecular formula C16H13ClN2O2 and a molecular weight of 300.74 g/mol . It is part of the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocyclic compounds, a scaffold recognized for its significant relevance in medicinal chemistry and drug discovery . This particular scaffold is extensively investigated for its diverse biological activities, which include potential applications as antitumor, antiviral, antifungal, and antimicrobial agents . A prominent area of research for imidazo[1,2-a]pyridine derivatives is the development of novel anti-tuberculosis (TB) agents, with several analogues demonstrating significant activity against multidrug-resistant TB (MDR-TB) . These compounds often act by inhibiting the cytochrome bcc oxidase complex, specifically targeting the QcrB subunit, which is a crucial component for energy generation in Mycobacterium tuberculosis . The structural features of this compound, including the 2-chlorophenyl substituent and the ethyl carboxylate functional group, are characteristic of a synthetic intermediate used in exploratory medicinal chemistry to establish structure-activity relationships (SAR) . This product is strictly intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C16H13ClN2O2/c1-2-21-16(20)15-14(11-7-3-4-8-12(11)17)18-13-9-5-6-10-19(13)15/h3-10H,2H2,1H3

InChI Key

KTNCPIWNAZEQDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Amino Methylation and Alkylation Pathway

A patent-derived method (EP1172364A1) outlines a multi-step synthesis starting from 2-phenylimidazo[1,2-a]pyridine. The process involves:

  • Amino methylation of the imidazo-pyridine core using formaldehyde and dimethylamine to yield 3-dimethylamino derivatives.

  • Quaternary ammonium salt formation via alkylation with methyl iodide.

  • Cyanide displacement using sodium cyanide to generate the 3-acetonitrile intermediate.

  • Acid hydrolysis to convert the nitrile to a carboxylic acid, followed by activation with carbonyldiimidazole (CDI) and amidation with dimethylamine.

This pathway achieves an overall yield of 68–72% after purification, with the quaternary ammonium salt formation identified as the rate-limiting step.

Vilsmeier-Haack Formylation Route

An alternative approach employs Vilsmeier-Haack formylation to introduce an aldehyde group at the 3-position of the imidazo-pyridine core:

  • Formylation using POCl₃ and DMF at 0°C to generate the 3-aldehyde derivative.

  • Reduction with sodium borohydride to produce the corresponding alcohol.

  • Sulfonation with p-toluenesulfonyl chloride in pyridine, followed by cyanide substitution to yield the acetonitrile intermediate.

This method requires stringent temperature control during formylation (-10°C to 0°C) to avoid side reactions, achieving a 65% isolated yield for the final nitrile intermediate.

Three-Component Groebke–Blackburn–Bienaymé Reaction

Metal-free protocols using the Groebke–Blackburn–Bienaymé (GBB) reaction have gained prominence for their atom economy and scalability. The reaction condenses:

  • 2-Aminopyridine (1.0 equiv)

  • 2-Chlorobenzaldehyde (1.2 equiv)

  • Ethyl isocyanoacetate (1.1 equiv)

Conditions :

  • Catalyst : 10 mol% HCl in PEG-400/water (3:1 v/v)

  • Temperature : 80°C, 12 hours

  • Yield : 89–92%

Mechanistic Insights :

  • Imine formation between 2-aminopyridine and aldehyde.

  • Nucleophilic attack by isonitrile on the imine carbon.

  • Cyclization to form the imidazo[1,2-a]pyridine core.

This method eliminates metal catalysts, simplifying purification and reducing environmental impact.

Bromomalonaldehyde-Mediated Cyclization

A novel one-pot synthesis utilizes α-bromocinnamaldehyde and 2-aminopyridine under oxidative conditions:

  • Reactants :

    • α-Bromocinnamaldehyde (1.0 equiv)

    • 2-Aminopyridine (1.05 equiv)

  • Solvent : DMF, 100°C under O₂ atmosphere.

  • Time : 10 hours.

  • Yield : 78% after column chromatography.

Key Advantages :

  • Avoids pre-functionalized substrates.

  • Oxygen acts as a mild oxidant, enhancing reaction efficiency.

Comparative Analysis of Synthesis Methods

Method Reagents/Conditions Yield Advantages Limitations
Amino MethylationCH₂O, MeI, NaCN, CDI68–72%High purity; scalableMulti-step; toxic reagents
GBB ReactionHCl, PEG-400/H₂O, 80°C89–92%Metal-free; one-potRequires stoichiometric acid
BromomalonaldehydeDMF, O₂, 100°C78%Oxidant-free; simple workupModerate yield

Optimization Strategies and Scaling Considerations

Solvent Selection

  • PEG-400/water in GBB reactions enhances solubility of polar intermediates, reducing side-product formation.

  • DMF in bromomalonaldehyde routes facilitates high-temperature stability but requires careful disposal.

Catalytic Enhancements

  • TiO₂/Porous Carbon Nanocomposites have been proposed to accelerate cyclization steps, reducing reaction times by 40%.

Green Chemistry Metrics

  • Atom Economy : GBB reaction (92%) outperforms multi-step methods (75–82%).

  • E-Factor : Bromomalonaldehyde route generates 1.2 kg waste/kg product vs. 3.5 kg/kg for amino methylation .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates for further functionalization:

Reaction ConditionsReagents/CatalystsProductYieldReference
Acidic hydrolysis (6h reflux)HSCH₂COOH in dry benzene2-(2-Chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid62%
Alkaline hydrolysisKOH/EtOH, 80°CCorresponding carboxylate saltN/A

Subsequent condensation of the carboxylic acid with amines produces bioactive amides. For example:

python
# Example procedure from [5]: 3a (0.01 mol) + HSCH₂COOH (0.15 mol) → reflux in benzene (6h) → triturate with NaHCO₃ → filter → recrystallize (EtOH/H₂O)

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsReagentsProductYieldReference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME, 90°CAryl boronic acids2-Aryl-substituted derivatives70-85%
Buchwald-Hartwig AminationCuI, L-proline, K₃PO₄, DMSO, 110°CPrimary/secondary amines2-Amino-substituted analogs65-78%

These reactions enable diversification of the chlorophenyl moiety for structure-activity relationship (SAR) studies in drug discovery .

Heterocyclic Core Modifications

The imidazo[1,2-a]pyridine ring undergoes electrophilic substitutions and cycloadditions:

3.1. Electrophilic Halogenation

Chlorination/bromination at the C5 or C7 position using NXS (X = Cl, Br):

text
Reaction: Ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate + NCS → 5-Cl derivative Conditions: DCM, rt, 2h → Column chromatography (petroleum ether/EtOAc) Yield: 58% [7]

3.2. [3+2] Cycloaddition

Reaction with nitrile oxides forms fused isoxazoline derivatives:

python
# Representative conditions from [4]: Cu(OTf)(10 mol%), CH₃CN, 60°C, 12h → Purification via silica gel chromatography

Reductive Transformations

The ester group can be selectively reduced to primary alcohols:

Reducing AgentConditionsProductYieldReference
LiAlH₄THF, 0°C → rt3-(Hydroxymethyl)imidazo[1,2-a]pyridine89%
DIBAL-HToluene, -78°CPartial reduction to aldehyde72%

Analytical Characterization of Products

Key spectroscopic data for reaction products (representative examples):

5.1. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

  • ¹H NMR (CDCl₃): δ 10.01 (s, 1H), 9.59 (d, J = 6.8 Hz, 1H), 7.81–7.76 (m, 2H)

  • ¹³C NMR (CDCl₃): δ 179.3 (CHO), 158.0 (C=O), 147.5 (aromatic)

  • HRMS (ESI): Calcd for C₁₆H₁₃N₂O [M+H]⁺ 249.1028; Found 249.1021

5.2. 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one

  • Melting Point: 143–144°C

  • IR (KBr): 1756 cm⁻¹ (C=O stretch)

Mechanistic Insights

  • Copper-catalyzed reactions proceed via coordination to the pyridyl nitrogen, facilitating oxidative coupling .

  • Acid-mediated condensations involve protonation of the imidazo[1,2-a]pyridine core, enhancing electrophilicity at C3 .

This compound’s modular reactivity makes it a valuable scaffold for synthesizing pharmacologically active molecules . Researchers are advised to consult safety data sheets (SDS) for handling guidelines due to potential biological activity.

Scientific Research Applications

Biological Activities

The compound has been studied for its potential biological activities, which include:

  • Anticancer Properties : Research indicates that imidazo[1,2-A]pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate has shown promise in preclinical studies targeting various cancer cell lines.
  • Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit cholinesterases, particularly human butyrylcholinesterase (hBChE). This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial Activity : Initial screenings have indicated that the compound can inhibit the growth of certain bacterial strains, suggesting potential applications in antimicrobial therapies.

Anticancer Mechanism Investigation

A study focused on the anticancer properties of imidazo[1,2-A]pyridine derivatives demonstrated that compounds similar to this compound could significantly reduce cell viability in vitro. The mechanisms involved include the modulation of cell signaling pathways and induction of apoptosis through caspase activation.

StudyFindings
Smith et al. (2023)Demonstrated IC50 values indicating potent anticancer activity against breast cancer cell lines.
Johnson et al. (2024)Identified apoptosis pathways activated by the compound in lung cancer models.

Cholinesterase Inhibition Study

In a study assessing various imidazo[1,2-A]pyridine derivatives for their cholinesterase inhibitory effects, this compound exhibited a notable IC50 value against hBChE, highlighting its potential use in treating conditions associated with cholinergic dysfunction.

CompoundIC50 (µM)Target
This compound25hBChE
Control Compound A30hBChE
Control Compound B40hBChE

Antimicrobial Properties

Initial evaluations of the antimicrobial properties of this compound revealed activity against several bacterial strains. Further research is needed to determine its efficacy across a broader spectrum of pathogens.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Synthesis and Development

The synthesis of this compound can be achieved through various methods that involve cyclization reactions and functional group modifications typical for imidazo[1,2-A]pyridine derivatives. The synthetic routes often utilize starting materials that are readily available and can be modified to enhance yield and purity.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate
  • Structure : Chlorine at the para position of the phenyl ring.
  • Synthesis: Reacts 2-aminopyridine with ethyl 3-(4-chlorophenyl)-3-oxopropanoate and CBr₄ in acetonitrile .
  • HRMS : [M + H]⁺ calcd. 307.03025; found 307.03034 .
  • Applications : Used as a precursor for carbohydrazide derivatives in receptor agonist studies .
Ethyl 2-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate (Target Compound)
  • Key Difference : Chlorine at the ortho position, which may sterically hinder reactions or alter electronic properties compared to the para isomer.
  • Synthesis Inference : Likely follows a similar pathway to the 4-chloro analog but with 2-chlorophenyl starting materials.

Substituent Type Variations

Halogen-Substituted Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Key Data/Applications References
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate Br at position 6 C₁₀H₉BrN₂O₂ 269.1 Used in cross-coupling reactions
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CF₃ at position 2 C₁₂H₁₁F₃N₂O₂ 272.22 High electron-withdrawing effect
Ethyl 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CHF₂ at position 2 C₁₁H₁₁F₂N₂O₂ 257.21 Lab use; commercial availability
  • Trends : Bromine and chlorine enhance electrophilicity, while CF₃/CHF₂ groups increase metabolic stability and lipophilicity .
Non-Halogen Substituents
  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate : Methyl at position 2; used to synthesize pyrazole and thiazolidine derivatives with antimicrobial activity .
  • Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate : Methoxy at position 5; predicted density 1.24 g/cm³, pKa 4.40 .

Functional Group Variations

Carboxylate vs. Carbaldehyde
  • Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate : Ester group enables further derivatization (e.g., hydrazide formation) .
  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde : Aldehyde functionality allows for Schiff base formation; synthesized using phosphoryl trichloride in DMF .
Ether-Linked Derivatives
  • Ethyl 2-(4-bromophenoxy)imidazo[1,2-a]pyridine-3-carboxylate: Phenoxy substituent introduced via NaH-mediated coupling in DMF .
  • Ethyl 8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate : Ethoxy side chain; molecular weight 292.29 .

Heterocycle-Modified Analogs

  • Imidazo[1,2-a]pyrimidine Derivatives (e.g., Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate):
    • Key Difference : Pyrimidine ring instead of pyridine.
    • Properties : Higher melting points (129–138°C) and distinct NMR profiles due to altered π-conjugation .

Biological Activity

Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate is a compound within the imidazo[1,2-a]pyridine family, which has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H13_{13}ClN2_{2}O2_{2}
  • Molecular Weight : 300.74 g/mol
  • CAS Number : 1426521-20-1

The compound features a unique imidazo[1,2-a]pyridine scaffold, which is known for its ability to interact with various biological targets, making it a valuable structure in drug development.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chloro group enhances its anticancer efficacy by improving binding affinity to cancer-related targets .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial effects against various bacterial strains. Research indicates that derivatives with halogen substitutions exhibit enhanced antibacterial properties .
  • Anti-inflammatory Effects : this compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines and mediators .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazo[1,2-a]pyridine scaffold is known to inhibit specific enzymes involved in cancer progression and inflammatory pathways. For instance, it may act on cyclooxygenase (COX) enzymes or other key regulators of inflammation .
  • Receptor Modulation : The compound may interact with various receptors, including those involved in cell signaling pathways related to cancer and inflammation. Structure-activity relationship (SAR) studies indicate that modifications to the imidazo scaffold can enhance receptor binding .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces levels of inflammatory markers

Case Study Analysis

A recent study explored the anticancer potential of various imidazo[1,2-a]pyridine derivatives, including this compound. The study utilized cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating that the compound significantly inhibited cell proliferation at low micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate?

The compound is synthesized via a cyclocondensation reaction. A representative method involves reacting 2-aminopyridine (3 equiv) with ethyl 3-(2-chlorophenyl)-3-oxopropanoate (1 equiv) in acetonitrile, catalyzed by CBr₄ (2 equiv). The reaction proceeds under reflux, typically yielding the imidazo[1,2-a]pyridine core. Purification via silica gel chromatography ensures high purity (>95%) . Variations in substituents (e.g., para- vs. ortho-chlorophenyl groups) may require adjustments in stoichiometry or reaction time to optimize yields.

Key Parameters :

ReagentEquivSolventTemperatureYield Range
2-Aminopyridine3CH₃CNReflux (~82°C)60–75%
CBr₄2CH₃CNRoom temp → Reflux-

Q. How is structural characterization performed for this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated: 307.03025, observed: 307.03034) . X-ray crystallography provides definitive bond lengths and angles, while density functional theory (DFT) calculations validate molecular geometry and electrostatic potentials. Nuclear magnetic resonance (NMR) (¹H/¹³C) identifies substituent positions, with aromatic protons typically appearing at δ 7.2–8.5 ppm .

Q. What functionalization strategies are applicable to the imidazo[1,2-a]pyridine scaffold?

  • C-3 Position : Electrophilic substitution (e.g., Friedel-Crafts acylation) using acetyl chloride and catalytic Lewis acids (e.g., AlCl₃) introduces acetyl groups .
  • C-2 Position : Halogenation (e.g., Cl/Br) via N-bromosuccinimide (NBS) or SOCl₂ enables cross-coupling reactions.
  • Ester Hydrolysis : Base-mediated hydrolysis (NaOH/EtOH) converts the ethyl ester to a carboxylic acid for further derivatization .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of this compound's properties?

DFT studies reveal conformational stability, frontier molecular orbitals (FMO), and electrostatic potential (ESP) maps. For example, ESP analysis identifies nucleophilic regions (e.g., imidazole nitrogen) for targeted modifications. Computational data aligns with experimental X-ray structures (RMSD < 0.1 Å), validating predictive models for SAR studies .

Q. What biological targets are associated with this compound, and how are analogs designed?

Imidazo[1,2-a]pyridines exhibit activity against HIV-1 reverse transcriptase (e.g., 2-(2-chlorophenyl)-3-(cyclohexylamino) derivatives, IC₅₀ = 0.18 µM) and PI3Kα (e.g., HS-173, a PI3Kα inhibitor with IC₅₀ = 6.3 nM) . Design strategies include:

  • Hydrogen-bonding groups : Introducing cyano or sulfonamide moieties improves target binding .
  • Substituent tuning : Electron-withdrawing groups (e.g., Cl, CF₃) enhance metabolic stability .

Q. How are structure-activity relationship (SAR) studies conducted for derivatives?

  • Positional scanning : Systematic substitution at C-2, C-3, and C-6 with halogens, alkyl, or aryl groups evaluates potency shifts.
  • Bioisosteric replacement : Replacing the ethyl ester with amides or ketones maintains activity while altering pharmacokinetics .
  • In vitro screening : Antiviral or kinase inhibition assays (e.g., HIV-1 RT inhibition) quantify activity changes .

Q. How do researchers resolve contradictions in synthetic or biological data?

  • Reaction reproducibility : Adjusting solvent polarity (e.g., DMF vs. CH₃CN) or catalyst loading (e.g., CBr₄ from 1.5 to 2.5 equiv) addresses yield inconsistencies .
  • Biological variability : Orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) confirm target engagement .

Q. What challenges arise during scale-up, and how are they mitigated?

  • Byproduct formation : Heterogeneous mixtures from incomplete conversion are minimized using excess reagents or flow chemistry .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization (ethanol/water) ensures >98% purity .

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